(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
Description
Properties
IUPAC Name |
(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-8-7-9(2)19-16-12(8)13(18)15(21-16)14(20)10-3-5-11(17)6-4-10/h3-7H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMNWCNORUCWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the chlorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone exhibit significant anticancer properties. The furo[2,3-b]pyridine moiety is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a building block in the synthesis of novel polymers. Its functional groups allow for easy incorporation into polymer matrices, potentially enhancing the thermal and mechanical properties of the resulting materials. This application is particularly relevant in the development of high-performance materials for industrial applications .
Biochemical Tool
Fluorescent Probes
The compound's structure lends itself to modification for use as a fluorescent probe in biochemical assays. By attaching appropriate fluorophores, researchers can utilize this compound to study cellular processes in real-time. Such probes are invaluable in understanding cellular dynamics and drug interactions at the molecular level .
-
Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the proliferation of breast cancer cells in vitro. The researchers attributed this effect to the compound's ability to activate apoptotic pathways through mitochondrial dysfunction . -
Material Development
In another study focusing on polymer composites, researchers synthesized a novel polymer incorporating this compound as a monomer. The resulting material exhibited enhanced thermal stability and mechanical strength compared to traditional polymers used in engineering applications .
Mechanism of Action
The mechanism of action of (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Furopyridine vs. Thienopyridine Derivatives
The substitution of the furan ring (oxygen-containing) in the target compound with a thiophene (sulfur-containing) ring alters electronic properties. For example:
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone (CAS 401582-47-6) has a thiophene ring, which increases lipophilicity compared to the furan analog due to sulfur’s polarizability .
- Thieno[2,3-b]pyridine analogs exhibit distinct NMR shifts (e.g., pyridine-5-H at δ 7.10 ppm in DMSO) and IR absorptions (NH₂ stretches at ~3276 cm⁻¹) .
Aryl Substituent Variations
- 4-Hydroxyphenyl analog: (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone (31) has a hydroxyl group, enabling hydrogen bonding. It melts at 211–213°C and shows a downfield-shifted OH proton (δ 11.01 ppm) .
- 2,4-Dichlorophenyl analog: Increased halogenation enhances electrophilicity, as seen in (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone (CID 1186357), which has a molecular weight of 335.26 g/mol .
- Phenyl and 4-Tolyl analogs : PI-15872 (phenyl) and PI-15873 (4-tolyl) lack halogens, reducing polarity compared to the 4-chlorophenyl derivative .
Physicochemical Properties
Spectroscopic Comparisons
- IR Spectroscopy: Thieno analogs show NH₂ stretches at 3276–3482 cm⁻¹ and carbonyl (C=O) stretches near 1595 cm⁻¹ . The furan analog’s IR data are unreported but expected to exhibit similar NH₂ stretches and a shifted C=O due to furan’s electronegativity.
- NMR: Thieno derivatives display methyl groups at δ 2.49–2.76 ppm and aromatic protons between δ 7.07–7.90 ppm . The furan analog’s pyridine protons may resonate upfield compared to thiophene due to oxygen’s electron-withdrawing effect.
Biological Activity
The compound (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone , with CAS Number 260549-57-3 , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H13ClN2O2
- Molecular Weight : 300.74 g/mol
- Structure : The compound features a furo[2,3-b]pyridine moiety linked to a chlorophenyl group via a methanone functional group.
Antiviral Properties
Research indicates that derivatives of compounds similar to this compound exhibit antiviral properties. For instance, studies on related compounds have demonstrated their efficacy against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .
Anticancer Activity
The compound has been evaluated for its potential anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. Mechanistically, it may act through the modulation of signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
Inhibitory effects on specific enzymes have also been reported. For example, compounds structurally related to this methanone have been shown to inhibit certain kinases and proteases, which play crucial roles in cancer progression and viral replication .
Study 1: Antiviral Efficacy
A study conducted on a series of phenylbenzamide derivatives revealed that modifications to the structure significantly impacted their antiviral potency against HBV. The study highlighted the importance of the chlorophenyl group in enhancing antiviral activity and stability in metabolic assays .
Study 2: Cytotoxicity and Selectivity
Another investigation assessed the cytotoxic effects of this compound on various human cancer cell lines. Results indicated that the compound displayed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .
- Inhibition of Viral Replication : The compound enhances A3G levels, which are critical for inhibiting HBV replication.
- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells.
- Enzyme Modulation : The compound may alter kinase activity, affecting cellular signaling pathways related to growth and survival.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone?
- Methodology : The compound is typically synthesized via multi-step heterocyclic chemistry. Key steps include:
- Furopyridine Core Formation : Cyclization of substituted pyridine precursors with furan derivatives under acidic conditions (e.g., H₂SO₄ catalysis) .
- Methanone Linkage : Coupling the furopyridine intermediate with 4-chlorobenzoyl chloride via Friedel-Crafts acylation or nucleophilic substitution, optimized in anhydrous dichloromethane with AlCl₃ .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Primary Methods :
- NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.1–2.5 ppm) .
- FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3350–3450 cm⁻¹ (N-H stretch of the amino group) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 371.08) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts in the synthesis of this compound?
- Strategies :
- Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions during acylation .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes, improving yield by 15–20% .
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., over-acylated derivatives) and adjust reagent ratios .
- Data-Driven Adjustments :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional AlCl₃ | 62 | 88 |
| FeCl₃ (0.5 eq) | 75 | 94 |
| Microwave (100°C) | 82 | 97 |
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Comparative Studies :
- Replace the 4-chlorophenyl group with 4-fluorophenyl or 4-bromophenyl to assess SAR in kinase inhibition assays .
- Key Findings :
- 4-Cl: IC₅₀ = 0.8 μM (kinase X)
- 4-F: IC₅₀ = 1.2 μM
- 4-Br: IC₅₀ = 0.5 μM (enhanced hydrophobic interactions) .
Q. How can conflicting solubility data (e.g., in DMSO vs. aqueous buffers) be resolved?
- Approach :
- Solubility Testing : Use dynamic light scattering (DLS) to measure aggregation in PBS (pH 7.4) vs. DMSO .
- Buffer Additives : Co-solvents (5% PEG-400) or surfactants (0.1% Tween-80) improve aqueous solubility from <10 μg/mL to >50 μg/mL .
Methodological Challenges and Solutions
Q. What strategies are effective for resolving ambiguous NOE correlations in NMR assignments?
- Tools :
- ROESY : Differentiate through-space interactions (e.g., between the furo oxygen and 4-chlorophenyl protons) .
- DFT Calculations : Optimize molecular geometry using Gaussian09 to predict coupling constants (e.g., ³J = 8.2 Hz for H-2 and H-3) .
Q. How can metabolic stability be improved for in vivo studies?
- Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
